N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a methoxyphenyl group, a morpholinoethyl group, and a phenoxyacetamide group . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The morpholinoethyl group contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The phenoxyacetamide group consists of a phenyl ring attached to an acetamide group through an oxygen atom .
Molecular Structure Analysis
The molecular structure analysis would involve determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used for this purpose .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .
Scientific Research Applications
Pharmacological and Chemical Synthesis Applications
Cytotoxic and Anti-inflammatory Properties : Studies have synthesized derivatives of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, characterized by their structural features such as the presence of bromo, tert-butyl, and nitro groups, showed promising activities comparable with standard drugs in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Antifungal Activity : Another domain of research focuses on the antimicrobial and antifungal activities of these compounds. Specific acetamide derivatives have been synthesized and tested for their effectiveness against a variety of bacterial and fungal strains, showing potential as bioactive compounds in the fight against microbial and fungal infections (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Synthesis and Optimization for Therapeutic Applications : The chemical synthesis of these derivatives, including optimization processes for enhancing their pharmacological profiles, is a critical area of research. Through various synthetic pathways, researchers aim to improve the therapeutic efficacy and safety profiles of these compounds, making them more suitable for medical applications. This includes exploring different acyl donors and optimizing reaction conditions for achieving desired pharmacological activities (Magadum & Yadav, 2018).
Herbicidal and Pesticidal Activities : Beyond pharmacological applications, some derivatives are being explored for their potential as herbicides and pesticides. The introduction of specific pharmacophores into the chemical structure has led to compounds with significant activities against agricultural pests and weeds, highlighting the versatility of these chemical frameworks in various applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve further studying this compound’s properties, optimizing its synthesis, and exploring its potential applications. This could include testing its biological activity, investigating its mechanism of action, and assessing its safety and efficacy if it’s intended to be a drug .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-9-5-6-17(14-19)20(23-10-12-26-13-11-23)15-22-21(24)16-27-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAIOSQZPOVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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